N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide

Description

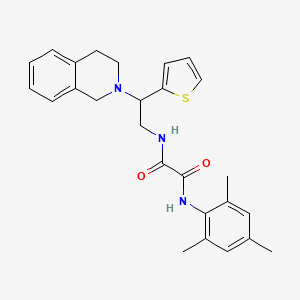

The target compound, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide, is a bifunctional oxalamide derivative featuring a 3,4-dihydroisoquinoline moiety, a thiophen-2-yl substituent, and a mesityl (2,4,6-trimethylphenyl) group. The mesityloxalamide group may enhance lipophilicity and influence binding affinity.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2S/c1-17-13-18(2)24(19(3)14-17)28-26(31)25(30)27-15-22(23-9-6-12-32-23)29-11-10-20-7-4-5-8-21(20)16-29/h4-9,12-14,22H,10-11,15-16H2,1-3H3,(H,27,30)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDUGJXFNQIFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be constructed through Pictet-Spengler reaction or Bischler-Napieralski cyclization.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through the reaction of an amine with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Data Table: Key Comparisons

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is a complex organic compound that belongs to the class of oxalamides. Its unique structural features, which include a dihydroisoquinoline moiety and a thiophene ring, suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Structural Overview

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O3 |

| Molecular Weight | 420.46 g/mol |

| CAS Number | 898407-98-2 |

The structure features a dihydroisoquinoline core, which is known for its diverse biological activities, including anticancer properties. The incorporation of thiophene enhances its chemical reactivity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Dihydroisoquinoline Derivative : This step often involves cyclization reactions using appropriate reagents.

- Introduction of the Thiophene Ring : This can be achieved through electrophilic substitution reactions.

- Oxalamide Formation : The final step involves coupling the dihydroisoquinoline-thiophene intermediate with mesityl oxalic acid derivatives to form the oxalamide linkage.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds derived from 3,4-dihydroisoquinoline have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

In vitro studies using SRB assays have demonstrated that certain derivatives exhibit IC50 values comparable to established chemotherapeutic agents. For example:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| N1-(...)-oxalamide | 1.3 | MCF-7 |

| Doxorubicin | 1.5 | MCF-7 |

These findings suggest that this compound may possess similar or enhanced anticancer properties.

The proposed mechanism for the anticancer activity includes:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : By interfering with cell cycle progression, it prevents cancer cells from proliferating.

Histological studies have shown morphological changes in treated cells indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.

Case Studies

Several case studies have been conducted on related compounds that highlight the biological potential:

-

Case Study on Dihydroisoquinoline Derivatives :

- A study reported that derivatives showed significant cytotoxicity against MCF-7 cells with varying degrees of effectiveness based on structural modifications.

- Compounds with electron-withdrawing groups demonstrated enhanced activity compared to those with electron-donating groups.

-

Thiophene Incorporation Effects :

- Research indicated that thiophene-containing compounds exhibited improved solubility and bioavailability, which are critical for therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes and purification strategies for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of intermediates (e.g., 3,4-dihydroisoquinoline and mesityl oxalamide precursors) via condensation or coupling reactions.

- Step 2 : Coupling intermediates using activating agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

- Optimization : Adjust reaction temperatures (0–80°C) and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) to maximize yield (reported 60–75% for analogs) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for dihydroisoquinoline (δ 2.8–3.5 ppm, CH2 groups), thiophene (δ 6.8–7.2 ppm), and mesityl (δ 2.2 ppm, CH3) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .

- IR Spectroscopy : Identify oxalamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C for oxalamides) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be systematically resolved?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using both enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays .

- Purity Reassessment : Confirm compound integrity via NMR and LC-MS to rule out batch-specific impurities .

- Dose-Response Curves : Compare EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

Q. What strategies enhance the pharmacological profile through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., mesityl → 4-nitrophenyl or 3-methoxyphenyl) to probe electronic effects on target binding .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors .

- Pharmacokinetic Profiling : Measure logP (octanol-water partitioning) and metabolic stability in liver microsomes to optimize bioavailability .

Q. What experimental designs are recommended to elucidate the mechanism of action?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Kinetic Studies : Measure enzyme inhibition (e.g., IC50, Ki) under varying substrate concentrations to determine competitive/non-competitive mechanisms .

- CRISPR-Cas9 Screens : Knock out putative targets in cell lines and assess resistance to compound effects .

Key Notes

- Prioritize peer-reviewed methodologies from journals specializing in medicinal chemistry (e.g., J. Med. Chem., Eur. J. Org. Chem.).

- Cross-validate biological data with orthogonal assays to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.